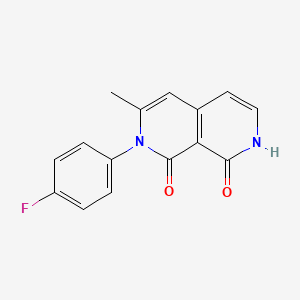formamide](/img/structure/B11715455.png)
(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(methoxycarbonyl)iminoformamide is an organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(methoxycarbonyl)iminoformamide typically involves the reaction of tert-butyl isocyanate with methoxycarbonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of (E)-N-(methoxycarbonyl)iminoformamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(methoxycarbonyl)iminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or esters.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted formamides or carbamates.
Aplicaciones Científicas De Investigación
(E)-N-(methoxycarbonyl)iminoformamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(methoxycarbonyl)iminoformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but with a hydroxyl group instead of a methoxycarbonyl group.
tert-Butyl carbamate: Lacks the imino group present in (E)-N-(methoxycarbonyl)iminoformamide.
N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of the imino group.
Uniqueness
(E)-N-(methoxycarbonyl)iminoformamide is unique due to its combination of functional groups, which provides it with distinct reactivity and potential applications. The presence of both methoxycarbonyl and tert-butoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H12N2O4 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
tert-butyl N-methoxycarbonyliminocarbamate |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3 |
Clave InChI |
SHGMXVAFAFDOOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N=NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
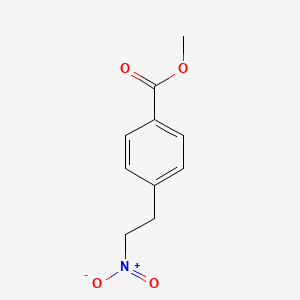
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

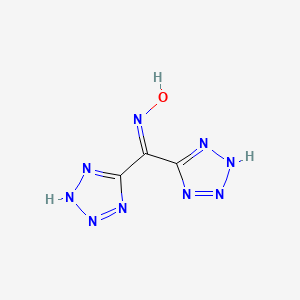
![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)

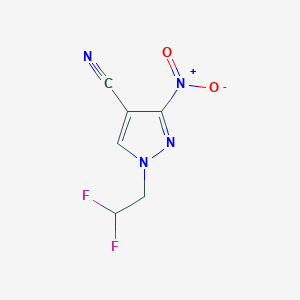
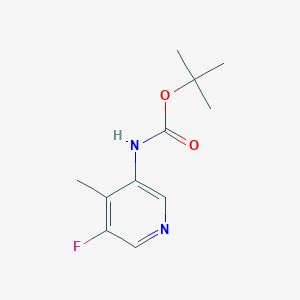
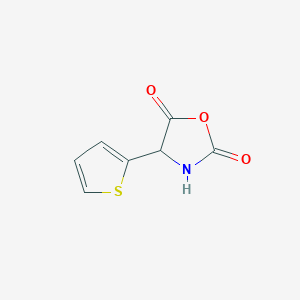
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
